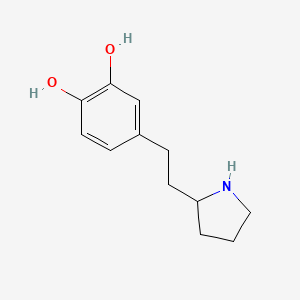
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups (1,2-benzenediol) and a pyrrolidine ring attached via an ethyl chain at the 4-position . It is also known by its systematic name, 4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-pyrrolidineethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as pyridine. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in this synthesis include acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives .
科学的研究の応用
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity . The pyrrolidine ring can interact with receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the pyrrolidine ring.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups on the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
特性
CAS番号 |
596810-83-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-6-4-9(8-12(11)15)3-5-10-2-1-7-13-10/h4,6,8,10,13-15H,1-3,5,7H2 |
InChIキー |
VKCKPCZQIRUOCJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
正規SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















